Alletorphine

Postoperative Analgesia Opioid Clinical Trial Potency Ratio

Alletorphine (INN; also designated M-218, R&S 218-M), chemically N-allylnoretorphine, is a semi-synthetic opioid analgesic belonging to the oripavine (Bentley compound) series. Its core structure is based on the 6,14-endo-ethenotetrahydrooripavine scaffold, featuring a characteristic N-allyl substituent at the 17-position, a 7α-(1-hydroxy-1-methylbutyl) side chain, and a 6-methoxy group.

Molecular Formula C27H35NO4
Molecular Weight 437.6 g/mol
Cat. No. B10859966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlletorphine
Molecular FormulaC27H35NO4
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O
InChIInChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24?,25-,26+,27-/m1/s1
InChIKeyOSQIRUUENNTOQL-OLNHVAIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alletorphine (R&S 218-M): Product Identity and Pharmacological Classification for Research Procurement


Alletorphine (INN; also designated M-218, R&S 218-M), chemically N-allylnoretorphine, is a semi-synthetic opioid analgesic belonging to the oripavine (Bentley compound) series [1]. Its core structure is based on the 6,14-endo-ethenotetrahydrooripavine scaffold, featuring a characteristic N-allyl substituent at the 17-position, a 7α-(1-hydroxy-1-methylbutyl) side chain, and a 6-methoxy group [2]. The compound was synthesized and characterized by Bentley and Hardy in 1967 during investigations of tetrahydrothebaine derivatives but was never commercially marketed [1]. Alletorphine is classified pharmacologically as an opioid receptor agonist with activity at mu (μ), delta (δ), and kappa (κ) opioid receptors, and its research code R&S 218-M is used extensively in the primary clinical literature [3].

Why Alletorphine Cannot Be Interchanged with Other Oripavine or N-Allyl Opioids in Research Protocols


The critical structural determinant of alletorphine—the combination of an N-allyl substituent on the oripavine 6,14-endo-etheno bridge scaffold—places it at a functional intersection that distinguishes it from both N-methyl oripavine agonists (e.g., etorphine) and N-cyclopropylmethyl (CPM) oripavine antagonists/partial agonists (e.g., diprenorphine, buprenorphine) [1]. The N-allyl group in morphine-derived series is well-established to confer mixed agonist-antagonist properties, and this pharmacological principle extends to the oripavine series [2]. Consequently, the in vivo analgesic potency, respiratory effects, and receptor activation profile of alletorphine cannot be extrapolated from data generated with its N-methyl or N-CPM structural analogs. The clinical trial data using alletorphine's specific research code (R&S 218-M) were obtained at defined dose levels (0.56 mg/70 kg) that are not transferrable to other oripavine derivatives [3].

Quantitative Pharmacological Differentiation of Alletorphine (R&S 218-M) from Morphine and Structural Analogs


Analgesic Equivalence of Alletorphine (R&S 218-M) vs. Morphine in Postoperative Pain: A Direct Double-Blind Clinical Comparison

In a double-blind clinical trial, alletorphine (as R&S 218-M) at a dose of 0.56 mg/70 kg was found to be equally effective as morphine sulphate 10.5 mg/70 kg for relief of abdominal pain following surgery [1]. However, at a lower dose of 0.35 mg/70 kg, alletorphine was inferior to morphine [1]. No evidence was found to support the claim that alletorphine causes less respiratory depression compared to morphine [1].

Postoperative Analgesia Opioid Clinical Trial Potency Ratio

Respiratory Safety Profile of Alletorphine (R&S 218-M): No Measurable Advantage Over Morphine in a Controlled Clinical Setting

The clinical trial directly assessed the hypothesis that alletorphine might offer a reduced respiratory depression profile. The data conclusively demonstrated no evidence to support the claim that R&S 218-M produces less respiratory depression than morphine sulphate when administered at equi-analgesic doses for postoperative pain [1].

Respiratory Depression Opioid Safety Clinical Benchmarking

N-Allyl vs. N-Cyclopropylmethyl Substitution: Class-Level Inference on Oripavine Receptor Binding Affinity

A systematic comparison of N-substituted 6,14-endo-ethenotetrahydronororipavines demonstrated that N-(cyclopropylmethyl)-substituted compounds exhibit the highest affinity for opioid receptors among the series, exceeding the affinity of N-allyl-substituted analogs [1]. This finding provides a class-level framework positioning alletorphine (N-allyl) as a moderate-affinity binder relative to the high-affinity N-CPM derivatives such as diprenorphine and buprenorphine. All N-substituted variants in this study behaved as reasonably potent narcotic antagonists in the mouse tail-flick vs. morphine assay, with in vivo potencies ranging from 1/8 to 4 times that of nalorphine upon intravenous injection [1].

Structure-Activity Relationship Opioid Receptor Binding Oripavine Pharmacology

Structural Differentiation: Alletorphine (N-Allyl Oripavine) vs. Nalorphine (N-Allyl Morphinan) — Scaffold-Driven Potency Divergence

Although both alletorphine and nalorphine bear an N-allyl substituent, their core scaffolds differ fundamentally: alletorphine possesses the 6,14-endo-etheno bridge characteristic of the oripavine (Bentley) series, whereas nalorphine is based on the simpler morphinan nucleus [1]. This scaffold difference translates into a dramatic divergence in analgesic potency. Alletorphine, at 0.56 mg/70 kg, is equi-analgesic to morphine 10.5 mg/70 kg in humans [2], whereas nalorphine is clinically obsolete as an independent analgesic due to its substantially weaker efficacy and prominent dysphoric effects [3].

Scaffold Comparison Oripavine vs. Morphinan Analgesic Potency

N-Allyl Substituent in Oripavines Confers Mixed Agonist-Antagonist Functional Properties: Distinction from Pure Agonist Etorphine

The SAR model of the opiate receptor identifies the N-allyl substituent as a key structural determinant that confers antagonist character to opioid ligands, in contrast to the N-methyl group that is associated with pure agonist activity [1]. This principle applies across both morphinan and oripavine scaffolds. Etorphine (N-methyl oripavine) is characterized as a high-potency, non-selective full agonist at mu, delta, and kappa opioid receptors with Ki values in the sub-nanomolar range for the mu receptor [2]. The N-allyl modification in alletorphine is expected to shift the functional profile toward mixed agonism-antagonism, analogous to the N-allyl effect observed in the morphinan series (e.g., nalorphine vs. morphine) [1]. Direct experimental confirmation of alletorphine's functional selectivity at individual opioid receptor subtypes remains a gap in the published literature.

Mixed Agonist-Antagonist Functional Selectivity N-Substituent Pharmacology

Evidence-Based Application Scenarios for Alletorphine (R&S 218-M) in Research and Development


Reference Compound for N-Allyl Oripavine SAR Studies in Opioid Pharmacology

Alletorphine serves as a critical structural intermediate in the SAR continuum of N-substituted oripavines. As established by the class-level evidence, N-allyl substitution occupies a distinct pharmacological position between the pure agonist N-methyl series (etorphine) and the high-affinity antagonist/partial agonist N-cyclopropylmethyl series (diprenorphine, buprenorphine) [1]. Researchers investigating how N-substituent identity modulates the efficacy, potency, and receptor subtype selectivity of the 6,14-endo-ethenotetrahydrooripavine scaffold should include alletorphine as the N-allyl representative in comparative binding and functional assay panels.

Clinical Benchmarking Studies of Opioid Analgesic Potency and Respiratory Safety

The double-blind clinical trial of R&S 218-M provides one of the limited examples of a Bentley compound evaluated for postoperative analgesia in humans [1]. This dataset establishes a human potency anchor point (0.56 mg/70 kg equi-analgesic to morphine 10.5 mg/70 kg) and demonstrates that the N-allyl oripavine scaffold does not confer protection against respiratory depression at equi-analgesic doses [1]. This finding is valuable for computational modeling of opioid-induced respiratory depression and for benchmarking preclinical respiratory safety assays against clinical outcomes.

Investigation of Mixed Agonist-Antagonist Opioid Mechanisms

The established SAR principle that N-allyl substituents confer mixed agonist-antagonist character on opioid ligands [1] positions alletorphine as a candidate tool compound for studying functional selectivity at opioid receptor subtypes. Unlike the morphinan-based N-allyl prototype nalorphine—which is clinically obsolete due to unpleasant dysphoric effects [2]—alletorphine's oripavine scaffold yields substantially greater analgesic potency (~18.75× morphine by weight) [3], potentially offering a more tractable pharmacological profile for mechanistic investigations of mixed opioid receptor engagement.

Negative Control for High-Affinity Oripavine Antagonist Development Programs

The systematic comparison of N-substituted oripavines demonstrates that N-allyl derivatives exhibit lower receptor binding affinity than their N-cyclopropylmethyl counterparts [1]. Consequently, in drug discovery programs aimed at developing high-affinity oripavine-based antagonist ligands (e.g., PET tracers, irreversible receptor labels), alletorphine may serve as a lower-affinity comparator to benchmark the affinity gains achieved through N-CPM substitution, enabling quantitative SAR analysis within the oripavine chemical series.

Quote Request

Request a Quote for Alletorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.